2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE
Description
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE is an organic compound belonging to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O3S/c17-11-3-1-9(5-12(11)18)19-15(24)7-27-16-20-21-22-23(16)10-2-4-13-14(6-10)26-8-25-13/h1-6H,7-8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKWXCJFDZMGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through a cyclization reaction involving a benzene derivative and a suitable dioxole precursor.
Introduction of the tetrazole ring: This step typically involves the reaction of an azide with a nitrile compound under acidic or basic conditions to form the tetrazole ring.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the tetrazole ring.
Coupling with the difluorophenylacetamide: The final step involves coupling the intermediate with 3,4-difluorophenylacetamide using a suitable coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
- 2-(1,3-Benzodioxol-5-yl)ethanamine
These compounds share structural similarities with this compound but differ in their specific functional groups and overall molecular architecture. The unique combination of the benzodioxole, tetrazole, and difluorophenylacetamide moieties in the compound of interest contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
